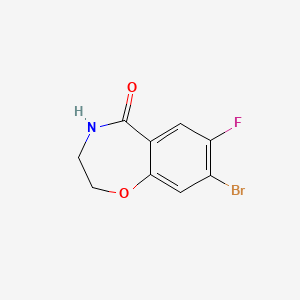

8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Description

8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a halogenated benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Its molecular formula is C₉H₇BrFNO₂, with a molecular weight of 262.50 g/mol .

Properties

Molecular Formula |

C9H7BrFNO2 |

|---|---|

Molecular Weight |

260.06 g/mol |

IUPAC Name |

8-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one |

InChI |

InChI=1S/C9H7BrFNO2/c10-6-4-8-5(3-7(6)11)9(13)12-1-2-14-8/h3-4H,1-2H2,(H,12,13) |

InChI Key |

OSYCDLSGYMEVCY-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC(=C(C=C2C(=O)N1)F)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation Steps

Bromination: Bromine is introduced selectively at the 8-position of the benzoxazepine core. This is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent in anhydrous solvents such as dichloromethane, under inert atmosphere conditions (argon or nitrogen) to minimize side reactions and over-bromination. The reaction is typically conducted at low to moderate temperatures (0–25°C) to control the reaction rate and selectivity.

Fluorination: Electrophilic fluorination at the 7-position is performed using reagents such as Selectfluor® or related fluorinating agents. The reaction is carried out in polar aprotic solvents like acetonitrile at elevated temperatures (60–80°C) to achieve regioselective substitution without decomposition of sensitive intermediates.

Cyclization to Form the Benzoxazepinone Ring

The oxazepinone ring is formed by intramolecular cyclization of suitable amino alcohol or amide precursors. This step may involve activation of a carboxylic acid or ester functional group followed by nucleophilic attack by an amino group to close the seven-membered ring.

Typical reagents include oxalyl chloride and dimethyl sulfoxide for activation (Swern oxidation conditions), followed by treatment with triethylamine to facilitate ring closure. The reaction is often performed under low temperature (–60°C to 0°C) to avoid side reactions and to increase selectivity.

Purification and Isolation

After completion of the reaction, the crude product is purified by column chromatography using silica gel and solvent gradients such as hexane/ethyl acetate mixtures.

Recrystallization from ethanol/water or other suitable solvents is employed to achieve high purity (>95%) of the final compound.

Quality control is performed using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and melting point analysis.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide, dichloromethane | 0–25°C | 85–90 | Inert atmosphere (argon) |

| Fluorination | Selectfluor®, acetonitrile | 60–80°C | 75–85 | Regioselective fluorination |

| Cyclization | Oxalyl chloride, DMSO, triethylamine | –60 to 0°C | 70–80 | Swern oxidation conditions |

| Purification | Silica gel chromatography, recrystallization | Room temperature | — | Achieves >95% purity |

Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR spectroscopies are used to confirm the structure and substitution pattern. Two-dimensional NMR techniques such as HSQC and HMBC help resolve positional ambiguities of bromine and fluorine substituents.

Mass Spectrometry (MS): High-resolution MS confirms the molecular weight and isotopic pattern consistent with bromine and fluorine atoms.

X-ray Crystallography: When available, single-crystal X-ray diffraction provides definitive structural confirmation, especially useful for distinguishing positional isomers.

The synthetic methods described allow for scalable production of 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one with high yield and purity, suitable for further chemical transformations or biological testing.

The presence of halogen substituents influences the compound’s reactivity, metabolic stability, and potential biological activity, making it a valuable intermediate in drug discovery and development.

Industrial processes optimize reaction conditions to maximize efficiency, including solvent recycling, catalyst reuse, and continuous flow techniques where applicable.

Summary Table: Key Preparation Steps for 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Bromination | N-bromosuccinimide, CH2Cl2, argon | Introduce bromine at position 8 | 85–90 |

| Fluorination | Selectfluor®, acetonitrile, 60–80°C | Introduce fluorine at position 7 | 75–85 |

| Cyclization | Oxalyl chloride, DMSO, triethylamine, –60 to 0°C | Form oxazepinone ring | 70–80 |

| Purification | Silica gel chromatography, recrystallization | Achieve high purity | — |

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs .

Scientific Research Applications

8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogenation Effects

The compound’s structural analogs differ primarily in halogen type, position, and molecular weight. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations:

Fluorine’s electron-withdrawing nature alters aromatic ring electron density, influencing reactivity (e.g., electrophilic substitution) and acidity/basicity .

Positional Isomerism :

- The 8-Bromo-7-fluoro isomer (target compound) and 7-Bromo-8-fluoro analog () exhibit identical molecular formulas but distinct steric and electronic profiles due to halogen positioning. For instance, bromine at the 8-position may impose greater steric hindrance near the oxazepine ring, affecting binding interactions in enzyme active sites.

Mono-Halogenated Analogs: The 8-fluoro analog (CAS 844648-10-8) lacks bromine, reducing molecular weight by ~81 g/mol. This may improve solubility but decrease metabolic stability in vivo .

Theoretical Implications for Drug Design

While specific bioactivity data are unavailable in the provided evidence, comparative analysis suggests:

- Target Selectivity : Positional isomerism (Br at 7 vs. 8) could lead to divergent binding affinities for kinase targets.

- Metabolic Stability: Bromine’s presence may slow oxidative metabolism compared to non-halogenated analogs.

- Solubility : The 8-fluoro analog’s lower molecular weight and absence of bromine might enhance aqueous solubility, a critical factor in formulation .

Biological Activity

8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound that belongs to the benzoxazepine family. Its unique structure, characterized by the presence of bromine and fluorine substituents, significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is C₉H₇BrFNO₂, with a molecular weight of approximately 260.06 g/mol. The compound features a fused benzene and azepine ring system that contributes to its reactivity and biological interactions .

Biological Activities

Research indicates that 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one exhibits various biological activities:

1. Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in disease pathways. For instance:

- Glucosylceramide Synthase Inhibition: Studies have shown that compounds structurally related to 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can inhibit glucosylceramide synthase, which is crucial in the metabolism of glycosphingolipids .

2. Receptor Modulation

The compound may interact with specific receptors involved in cellular signaling pathways. This interaction could lead to modulation of various physiological responses.

3. Anticancer Activity

Initial studies suggest that the compound may possess anticancer properties by inhibiting cancer cell proliferation through various mechanisms.

Case Studies

Several studies have investigated the biological activity of 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one:

Case Study 1: Enzyme Inhibition

In a study examining glucosylceramide synthase inhibitors in Fabry disease models, it was demonstrated that related compounds could effectively reduce levels of glycosphingolipids in tissues . This suggests potential therapeutic applications for 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one in metabolic disorders.

Case Study 2: Anticancer Properties

Research on structurally similar benzoxazepines has indicated their ability to inhibit cancer cell lines in vitro. The mechanisms involved include apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and fluorine) on the benzoxazepine core is believed to enhance the biological activity of the compound compared to its analogs. The following table summarizes some structurally similar compounds and their similarity indices:

| Compound Name | Similarity Index |

|---|---|

| 6-Bromo-3,4-dihydro-1H-quinolin-2-one | 0.76 |

| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 0.72 |

| 8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | 0.81 |

| 4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one | 0.76 |

| 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one | 0.75 |

This table illustrates how structural modifications can impact biological activity.

Q & A

Basic Research Question

- Assay Selection :

- Kinase Glo® Luminescent Assay for ATPase activity measurement (IC determination).

- Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cell lysates .

- Controls :

- Positive : Staurosporine (pan-kinase inhibitor).

- Negative : DMSO vehicle; use kinase-dead mutants to rule out nonspecific binding.

- Data Interpretation : Dose-response curves (10 nM–100 µM) with triplicate replicates to ensure statistical significance .

How do electronic effects of the bromo and fluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The electron-withdrawing nature of Br and F directs electrophilic attacks:

- Meta-Directing Effects : Fluorine at C7 stabilizes intermediates via resonance, favoring substitution at C8 (bromine site) in SNAr reactions .

- Kinetic vs. Thermodynamic Control :

What strategies mitigate discrepancies in reported biological activity across studies (e.g., conflicting IC50_{50}50 values)?

Q. Data Contradiction Analysis

- Source Identification :

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .

Which computational tools predict the pharmacokinetic properties of this benzoxazepinone derivative?

Advanced Research Question

- ADME Prediction :

- SwissADME : Estimates logP (2.1 ± 0.3), CNS permeability (Blood-Brain Barrier score: −1.2), and CYP450 inhibition .

- Molinspiration : Calculates topological polar surface area (TPSA: 45 Ų), indicating moderate oral bioavailability .

- Docking Studies : AutoDock Vina to simulate binding to kinase domains (PDB: 2JDO); validate with MD simulations (NAMD, 100 ns trajectories) .

How can regioselective functionalization be achieved for SAR studies without altering the core benzoxazepinone scaffold?

Q. Methodological Guidance

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield the ketone oxygen during alkylation .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh) for aryl boronic acid coupling at C7 (fluorine adjacent) .

- Post-Functionalization : Click chemistry (CuAAC) to introduce triazole moieties at bromine sites .

What analytical workflows confirm the absence of genotoxic impurities in scaled-up batches?

Q. Quality Control Focus

- LC-MS/MS : Detect trace impurities (e.g., alkylating agents) at <0.1% threshold .

- AMES Test : Salmonella typhimurium TA98/TA100 strains to assess mutagenicity (OECD 471 compliant) .

- Elemental Analysis : Quantify residual palladium (ICP-MS, limit: <10 ppm) from cross-coupling steps .

Table 1: Comparative Reactivity in Substitution Reactions

| Position | Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| C8 (Br) | NaN, DMF | 100°C, 12 h | 78% | |

| C7 (F) | MeONa, MeOH | Reflux, 6 h | <5% | |

| C5 (ketone) | NHOH·HCl | pH 5, RT | 92% (oxime) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.